2-(4,5-Dihydro-1H-imidazol-2-yl)propan-2-amine;dihydrochloride

Beschreibung

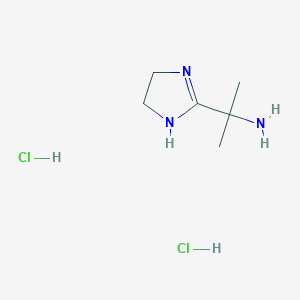

2-(4,5-Dihydro-1H-imidazol-2-yl)propan-2-amine dihydrochloride is a synthetic imidazoline derivative characterized by a central propan-2-amine backbone linked to a 4,5-dihydroimidazole ring. The dihydrochloride salt enhances solubility and stability for pharmacological applications.

Eigenschaften

IUPAC Name |

2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3.2ClH/c1-6(2,7)5-8-3-4-9-5;;/h3-4,7H2,1-2H3,(H,8,9);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIOKOZUUPWDPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NCCN1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dihydro-1H-imidazol-2-yl)propan-2-amine;dihydrochloride typically involves the formation of the imidazole ring followed by the introduction of the amine group. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by amination and subsequent purification steps.

Cyclization: The initial step involves the cyclization of a precursor such as glyoxal and ammonia to form the imidazole ring.

Purification: The final product is purified through recrystallization or chromatography to obtain the dihydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves automated control of reaction conditions such as temperature, pressure, and pH to optimize the synthesis and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4,5-Dihydro-1H-imidazol-2-yl)propan-2-amine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole compounds.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Monoamine Oxidase Inhibition :

- The compound has shown promise as a reversible and selective inhibitor of peripheral monoamine oxidase A (MAO-A). This selectivity is particularly beneficial in reducing central side effects commonly associated with traditional MAO inhibitors, making it a candidate for treating conditions like depression and anxiety without affecting the central nervous system .

- Potential Anti-Cancer Agent :

- Neuroprotective Effects :

Materials Science Applications

- Polymer Chemistry :

- Catalysis :

Research Tool Applications

- Biochemical Probes :

- Drug Development :

Case Studies and Experimental Data

Wirkmechanismus

The mechanism of action of 2-(4,5-Dihydro-1H-imidazol-2-yl)propan-2-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the amine group can form hydrogen bonds with receptor sites, modulating their function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Antitrypanosomal Imidazoline Derivatives

Compound 1 :

- Structure: 4-((4,5-Dihydro-1H-imidazol-2-yl)amino)-N-(4-((4,5-dihydro-1H-imidazol-2-yl)amino)phenyl)benzamide dihydrochloride .

- Activity: IC₅₀ = 0.025 µM against Trypanosoma brucei . 100% curative in a mouse model of Human African Trypanosomiasis (HAT) at 25 mg/kg .

- Mechanism: Binds to AT-rich kinetoplast DNA (kDNA) via minor groove interactions .

Compound 2 :

Comparison :

| Parameter | Target Compound* | Compound 1 | Compound 2 |

|---|---|---|---|

| Core Structure | Propan-2-amine | Benzamide | Benzamide (Cl) |

| Bioactivity | Unknown | Antitrypanosomal | Antitrypanosomal |

| Therapeutic Use | Hypothetical | HAT | HAT |

| DNA Interaction | Not studied | Minor groove | Minor groove |

*Inferred properties based on structural similarity.

Anticancer Agents: Bisantrene Hydrochloride

Structure : 9,10-Anthracenedicarboxaldehyde bis[(4,5-dihydro-1H-imidazol-2-yl)hydrazone] dihydrochloride (CL 216,942) .

Comparison :

| Parameter | Target Compound* | Bisantrene |

|---|---|---|

| Core Structure | Propan-2-amine | Anthracene-hydrazone |

| Mechanism | Unknown | DNA intercalation |

| Therapeutic Use | Hypothetical | Leukemia, solid tumors |

Hypoglycemic Agents: DG-5128

Structure : 2-[2-(4,5-Dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride sesquihydrate .

Comparison :

| Parameter | Target Compound* | DG-5128 |

|---|---|---|

| Core Structure | Propan-2-amine | Pyridine-ethyl |

| Therapeutic Use | Hypothetical | Type 2 diabetes |

Adrenoceptor Antagonists

BRL44408 :

RX821002 :

Comparison :

| Parameter | Target Compound* | BRL44408 | RX821002 |

|---|---|---|---|

| Core Structure | Propan-2-amine | Isoindole | Benzodioxane |

| Target Receptor | Unknown | α2A | α2D |

Biologische Aktivität

2-(4,5-Dihydro-1H-imidazol-2-yl)propan-2-amine; dihydrochloride (CAS No. 101783-74-8) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse sources.

The molecular formula of 2-(4,5-Dihydro-1H-imidazol-2-yl)propan-2-amine is CHN, with a molecular weight of 127.19 g/mol. Its structure includes an imidazole ring, which is known for its role in various biological functions.

Pharmacological Effects

Research indicates that compounds containing the imidazole moiety often exhibit significant pharmacological activities. Specifically, derivatives of 2-(4,5-Dihydro-1H-imidazol-2-yl) have been evaluated for their effects on cardiovascular health:

- Antihypertensive Properties : A study evaluated derivatives of 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine for their antihypertensive effects. The most active compounds showed high affinities for imidazoline binding sites (IBS) and alpha adrenergic receptors, leading to significant reductions in mean arterial blood pressure (MAP) and heart rate (HR) in spontaneously hypertensive rats .

- Receptor Affinity : The compound has shown promising results in binding assays for imidazoline receptors (I(1) and I(2)) and adrenergic receptors (α(1) and α(2)). Compounds with higher receptor affinity demonstrated better antihypertensive effects, indicating a potential mechanism of action through modulation of these receptors .

Study on Cardiovascular Effects

A detailed study published in the Journal of Medicinal Chemistry synthesized various derivatives of 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydrobenzoxazine. The researchers found that certain compounds significantly lowered MAP in hypertensive models by acting on IBS and adrenergic receptors .

| Compound | Affinity for IBS I(1) | Affinity for IBS I(2) | Effect on MAP |

|---|---|---|---|

| Compound 4h | High | Moderate | Significant reduction |

| Compound 5a | Moderate | High | Moderate reduction |

| Compound 6b | Low | Low | No significant effect |

The biological activity of 2-(4,5-Dihydro-1H-imidazol-2-yl)propan-2-amine is primarily attributed to its interaction with imidazoline receptors and adrenergic pathways. These interactions can lead to vasodilation and decreased sympathetic nervous system activity, contributing to lower blood pressure.

Safety and Toxicology

While the compound shows promising biological activity, safety evaluations are critical. The ToxCast database has provided insights into potential toxicological profiles associated with related imidazoline compounds. Understanding these profiles helps in assessing the risk versus benefit when considering therapeutic applications .

Q & A

Q. Critical factors :

- Catalyst selection (Ni vs. homogeneous catalysts) impacts regioselectivity.

- pH control (acidic conditions favor cyclization).

- Solvent polarity (polar aprotic solvents enhance reaction rates).

Advanced: How can computational modeling resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for imidazoline derivatives?

Answer:

Discrepancies between solution-state NMR (dynamic conformers) and solid-state X-ray data (rigid structures) arise from tautomerism or protonation states. Methodological approaches include:

- DFT calculations : Compare predicted NMR chemical shifts with experimental data to identify dominant tautomers .

- Molecular dynamics simulations : Model solvent effects on conformational equilibria .

- Synchrotron-based crystallography : Resolve ambiguities in hydrogen bonding networks .

Basic: What analytical techniques are recommended for characterizing purity and structural integrity of this compound?

Answer:

- NMR spectroscopy : H/C NMR identifies substituents and confirms cyclization (e.g., absence of nitrile peaks at ~2200 cm in IR) .

- X-ray crystallography : Resolves stereochemistry and hydrogen bonding motifs (e.g., imidazoline N–H···Cl interactions) .

- HPLC-MS : Quantifies purity (>98%) and detects hydrolytic degradation products .

Advanced: How do solvent polarity and temperature affect the tautomeric equilibrium of 4,5-dihydroimidazole derivatives in synthetic reactions?

Answer:

- Polar aprotic solvents (DMF, DMSO) : Stabilize enamine tautomers via dipole interactions, favoring nucleophilic reactivity .

- Protic solvents (MeOH, HO) : Promote imine tautomers through hydrogen bonding, altering reaction pathways .

- Temperature effects : Higher temperatures (≥80°C) shift equilibria toward thermodynamically stable tautomers, impacting regioselectivity in substitution reactions .

Basic: What in vitro assays are used to evaluate the pharmacological activity of this compound, and how are results validated?

Answer:

- Receptor binding assays : Screen for α-adrenergic receptor affinity (IC values) using radiolabeled ligands (e.g., H-clonidine) .

- Cell viability assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .

- Validation : Cross-check with structurally analogous controls (e.g., tizanidine derivatives) to confirm target specificity .

Advanced: How can researchers address contradictions in reported biological activity data (e.g., conflicting IC50_{50}50 values across studies)?

Answer:

- Standardize assay conditions : Control pH, temperature, and cell passage number to minimize variability .

- Structural analogs : Synthesize and test derivatives with modified substituents (e.g., halogen vs. methoxy groups) to isolate structure-activity relationships .

- Meta-analysis : Use computational tools (e.g., PubChem BioAssay) to compare datasets and identify outliers .

Basic: What stability studies are required for long-term storage of this compound in aqueous solutions?

Answer:

- pH stability : Perform accelerated degradation tests (40–60°C) across pH 3–9; acidic conditions (pH 4–6) typically enhance shelf life .

- Light sensitivity : Monitor UV-induced degradation via HPLC (e.g., formation of oxidation byproducts) .

- Lyophilization : Freeze-drying with cryoprotectants (trehalose) preserves integrity for >24 months .

Advanced: How do alternative catalysts (e.g., Cu, Pd) compare to Ni in imidazoline synthesis, and what mechanistic insights explain their selectivity?

Answer:

- Ni catalysts : Favor C–N bond formation via oxidative addition/reductive elimination cycles, ideal for electron-deficient substrates .

- Cu catalysts : Enable Ullmann-type couplings but require higher temperatures (100–120°C) and suffer from lower functional group tolerance .

- Pd catalysts : Efficient for cross-couplings but incompatible with reducible groups (e.g., nitro) .

Basic: What computational tools are recommended for predicting synthetic pathways and optimizing reaction yields?

Answer:

- Retrosynthesis software (e.g., Pistachio) : Generates feasible routes using databases like Reaxys and BKMS .

- Reaction yield predictors : Machine learning models (e.g., ASKCOS) prioritize high-yield conditions based on solvent, catalyst, and temperature .

Advanced: How can isotopic labeling (e.g., 15^{15}15N, 2^{2}2H) elucidate the compound’s metabolic fate in pharmacokinetic studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.